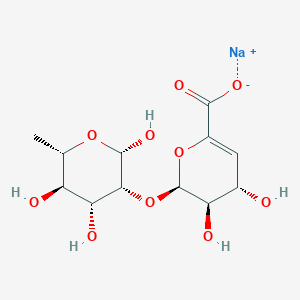
Calcium superoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium superoxide, also known as calcium dioxide, is an inorganic compound with the chemical formula CaO₂. It is a white or yellowish powder that is almost insoluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium superoxide can be synthesized through the reaction of calcium hydroxide with hydrogen peroxide. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CaO}_2 + 2\text{H}_2\text{O} ] In this method, calcium hydroxide is mixed with a dilute solution of hydrogen peroxide, resulting in the precipitation of calcium diperoxide octahydrate. Upon heating, the octahydrate dehydrates to form calcium diperoxide .
Industrial Production Methods
Industrial production of calcium diperoxide involves the controlled reaction of calcium hydroxide with hydrogen peroxide. The process is optimized to ensure high purity and stability of the final product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Calcium superoxide undergoes several types of chemical reactions, including oxidation, hydrolysis, and decomposition.
Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Hydrolysis: In the presence of water, calcium diperoxide hydrolyzes to form calcium hydroxide and oxygen gas. [ \text{CaO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{O}_2 ]
Decomposition: Upon heating, calcium diperoxide decomposes to release oxygen gas and form calcium oxide. [ 2\text{CaO}_2 \rightarrow 2\text{CaO} + \text{O}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with calcium diperoxide include acids, which can convert it to hydrogen peroxide, and various organic compounds that can be oxidized by it. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of calcium diperoxide include calcium hydroxide, oxygen gas, and hydrogen peroxide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium superoxide has a wide range of scientific research applications across various fields:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: this compound is used in bioremediation to enhance the degradation of organic pollutants in soil and water.
Industry: This compound is used in the treatment of wastewater, as a bleaching agent in the food industry, and in the production of rubber and polymers
Mechanism of Action
The mechanism of action of calcium diperoxide involves the generation of reactive oxygen species, such as hydrogen peroxide and oxygen gas, through hydrolysis and decomposition reactions. These reactive oxygen species can oxidize various organic and inorganic compounds, leading to their degradation or transformation. In biological systems, the reactive oxygen species generated by calcium diperoxide can induce oxidative stress in cells, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Calcium superoxide is similar to other peroxides, such as magnesium peroxide and sodium peroxide, in terms of its oxidizing properties and applications. it is unique in its ability to release oxygen slowly and steadily, making it particularly useful in applications requiring sustained oxygen release.
Similar Compounds
Magnesium peroxide (MgO₂): Used in environmental remediation and as an oxygen source.
Sodium peroxide (Na₂O₂): Used as a bleaching agent and in chemical synthesis.
Barium peroxide (BaO₂): Used in pyrotechnics and as a bleaching agent
This compound stands out due to its stability and controlled oxygen release, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
12133-35-6 |
|---|---|
Molecular Formula |
CaO4-2 |
Molecular Weight |
104.08 g/mol |
IUPAC Name |
calcium;diperoxide |
InChI |
InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |
InChI Key |
LPWVFICISAHLNX-UHFFFAOYSA-N |
SMILES |
[O-][O-].[O-][O-].[Ca+2] |
Canonical SMILES |
[O-][O-].[O-][O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


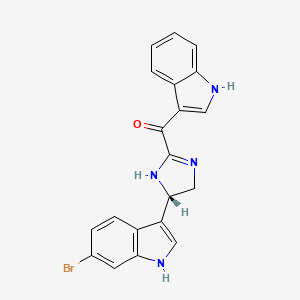

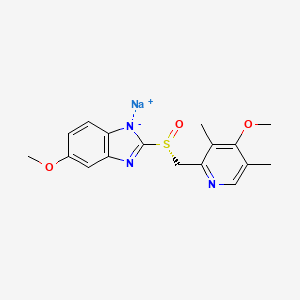
![4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol](/img/structure/B1260545.png)
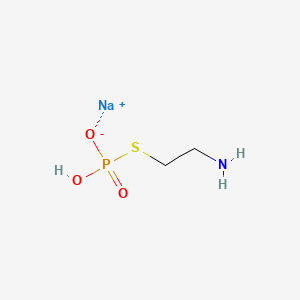
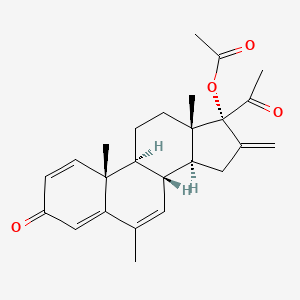
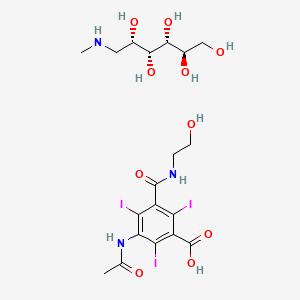
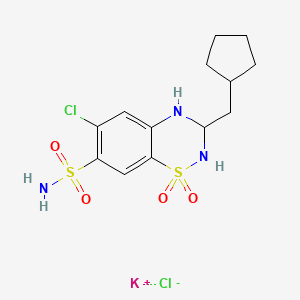
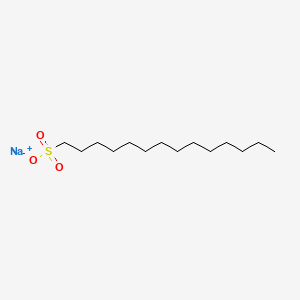
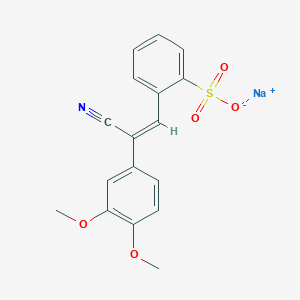
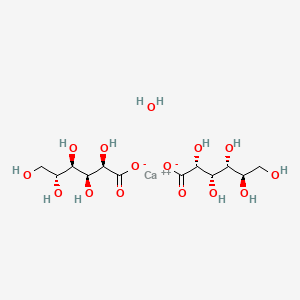
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)
